molecular formula C8H15NO B14188813 (2R)-2-Aminoocta-4,7-dien-1-ol CAS No. 857906-87-7

(2R)-2-Aminoocta-4,7-dien-1-ol

Katalognummer: B14188813
CAS-Nummer: 857906-87-7
Molekulargewicht: 141.21 g/mol
InChI-Schlüssel: IWZUWKTVSCPKIJ-MRVPVSSYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2R)-2-Aminoocta-4,7-dien-1-ol is an organic compound with a unique structure characterized by an amino group attached to the second carbon of an octadiene chain

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-Aminoocta-4,7-dien-1-ol can be achieved through several methods. One common approach involves the asymmetric reduction of a precursor compound, such as an octadienone, using a chiral catalyst. The reaction conditions typically include a solvent like ethanol or methanol, and the process is carried out at a controlled temperature to ensure the desired stereochemistry.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow systems. The process would likely be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration.

Analyse Chemischer Reaktionen

Types of Reactions

(2R)-2-Aminoocta-4,7-dien-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the double bonds into single bonds, yielding saturated derivatives.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, (2R)-2-Aminoocta-4,7-dien-1-ol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.

Biology

In biological research, this compound can be used to study enzyme-substrate interactions and metabolic pathways. Its structural features make it a valuable tool for probing the mechanisms of various biological processes.

Medicine

In medicine, this compound has potential therapeutic applications. It can be used as a precursor for the synthesis of pharmaceutical agents with anti-inflammatory, antimicrobial, or anticancer properties.

Industry

In the industrial sector, this compound can be utilized in the production of specialty chemicals, polymers, and other materials with specific properties.

Wirkmechanismus

The mechanism by which (2R)-2-Aminoocta-4,7-dien-1-ol exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds with active sites, while the diene structure allows for π-π interactions with aromatic residues. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • (2R)-2-Aminoocta-4,7-dien-1-ol can be compared with other amino alcohols such as (2R)-2-Aminooctanol and (2R)-2-Aminoocta-4-en-1-ol.
  • These compounds share similar structural features but differ in the degree of unsaturation and the position of double bonds.

Uniqueness

The uniqueness of this compound lies in its specific diene structure, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications that require precise control over molecular interactions and reactivity.

Eigenschaften

CAS-Nummer

857906-87-7

Molekularformel

C8H15NO

Molekulargewicht

141.21 g/mol

IUPAC-Name

(2R)-2-aminoocta-4,7-dien-1-ol

InChI

InChI=1S/C8H15NO/c1-2-3-4-5-6-8(9)7-10/h2,4-5,8,10H,1,3,6-7,9H2/t8-/m1/s1

InChI-Schlüssel

IWZUWKTVSCPKIJ-MRVPVSSYSA-N

Isomerische SMILES

C=CCC=CC[C@H](CO)N

Kanonische SMILES

C=CCC=CCC(CO)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.